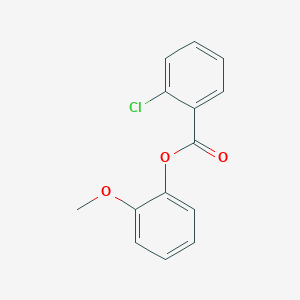
2-Butyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, commonly known as BIT, is a widely used biocide that has been extensively studied for its antimicrobial properties. BIT is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. It is a broad-spectrum biocide that is effective against bacteria, fungi, and algae. The chemical formula of BIT is C11H15NO3S, and its molecular weight is 249.31 g/mol.
Mécanisme D'action
The mechanism of action of BIT is not fully understood, but it is believed to disrupt the cell membranes of microorganisms, leading to their death. BIT is also thought to interfere with enzymes involved in cellular metabolism, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
BIT has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and sensitization in some individuals. BIT has also been found to have cytotoxic effects on certain mammalian cell lines, indicating that it may have potential for use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
BIT has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, its effectiveness can be affected by pH, temperature, and other environmental factors. Additionally, BIT can be unstable in certain formulations, leading to decreased efficacy over time.
Orientations Futures
There are several future directions for research on BIT. One potential area of study is the development of new formulations that improve its stability and efficacy. Another area of research is the investigation of BIT's potential use in medical applications, such as wound healing and cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BIT and its effects on different microorganisms and cell lines.
Méthodes De Synthèse
BIT can be synthesized by the reaction of 2-mercaptobenzothiazole with butylamine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction yields BIT as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
BIT is widely used as a biocide in various industrial and consumer products such as paints, adhesives, and personal care products. Its antimicrobial properties make it an effective preservative, preventing the growth of microorganisms that can cause spoilage and degradation of products. BIT has also been studied for its potential use in medical applications, such as wound healing and treatment of skin infections.
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-butyl-1,1-dioxo-3H-1,2-benzothiazol-3-ol |
InChI |
InChI=1S/C11H15NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7,11,13H,2-3,8H2,1H3 |
Clé InChI |
VWVMPZSWRHZOTI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(C2=CC=CC=C2S1(=O)=O)O |
SMILES canonique |
CCCCN1C(C2=CC=CC=C2S1(=O)=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)


![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
